![molecular formula C19H20Cl2N2O2 B4112618 2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4112618.png)
2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in a range of applications, including neuroscience, pharmacology, and biochemistry. In
Mechanism of Action
CPP acts as a competitive antagonist at the NMDA receptor, binding to the glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated currents and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
CPP has been shown to modulate the activity of the NMDA receptor, which is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception. CPP has also been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its high purity and specificity for the NMDA receptor. However, CPP also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Future Directions
There are several future directions for the use of CPP in scientific research. One direction is to explore the potential of CPP as a therapeutic agent for neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate the role of CPP in synaptic plasticity and learning and memory. Additionally, the development of more potent and selective NMDA receptor antagonists based on CPP may have significant implications for the treatment of neurological disorders.
Scientific Research Applications
CPP has been widely used in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. CPP has also been used to study the role of glutamate in various neurological disorders, such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13(25-18-9-8-14(20)12-15(18)21)19(24)22-16-6-2-3-7-17(16)23-10-4-5-11-23/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNISHHWUCHHNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1N2CCCC2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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